![molecular formula C11H12BrClO2 B2702709 tert-Butyl 2-bromo-4-chlorobenzoate CAS No. 1873791-28-6](/img/structure/B2702709.png)
tert-Butyl 2-bromo-4-chlorobenzoate
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Overview
Description
“tert-Butyl 2-bromo-4-chlorobenzoate” is an organobromine compound used as a standard reagent in synthetic organic chemistry . It is a colorless liquid with the molecular formula C11H12BrClO2 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Di-tert-butyl dicarbonate and 4-Bromo-2-chlorobenzoic acid . The reaction is typically carried out in a solvent like tetrahydrofuran .Molecular Structure Analysis
The molecular weight of “this compound” is 291.57 . Its InChI code is 1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 .Chemical Reactions Analysis
“this compound” is used to introduce tert-butyl groups . For example, it can be used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 291.57 .Scientific Research Applications
Enantioselective Sensing
- Enantioselective Fluorescence Sensing : A study by Liu, Pestano, and Wolf (2008) introduced a C2-symmetric ligand synthesized from tert-butylaniline and 2-chlorobenzoic acid, used in a fluorescent scandium complex for enantioselective sensing of chiral amino alcohols. This approach allows for accurate measurements of amino alcohols' total amount and enantiomeric excess at micromolar concentrations, showcasing the compound's utility in chiral discrimination and sensing applications Liu et al., 2008.
Material Science and Electronics
- Blue-Emitting Anthracenes : Danel et al. (2002) synthesized a new series of blue-emitting materials based on tert-butyl-substituted anthracenes, demonstrating their application in creating stable, high-performance blue-light-emitting diodes (LEDs). These materials possess high thermal decomposition temperatures and exhibit moderate to good quantum efficiencies in the blue region, highlighting their potential in electronic and photonic devices Danel et al., 2002.
Organic Synthesis and Catalysis
- Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. The study highlights the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the compound's significant role in organic synthesis Ellman et al., 2002.
Analytical Chemistry
- Determination of Bromide : Mishra et al. (2001) presented a method for determining bromide in samples by converting it into bromophenols, which are then analyzed by gas chromatography–mass spectrometry. This study underscores the compound's utility in analytical chemistry for bromide quantification in various samples Mishra et al., 2001.
Safety and Hazards
Safety information for “tert-Butyl 2-bromo-4-chlorobenzoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl 2-bromo-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLOOUJHBSMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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